1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene
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Overview
Description
1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene is a fluorinated organic compound that has garnered significant interest in the fields of chemistry and pharmacology. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene typically involves difluoromethylation and difluoromethoxylation reactions. These reactions are often carried out using specialized reagents and catalysts to ensure high yield and purity.
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Synthetic Routes and Reaction Conditions
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Industrial Production Methods
Chemical Reactions Analysis
1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Types of Reactions
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
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Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
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Major Products
- Oxidation products include naphthoquinones.
- Reduction products include partially or fully hydrogenated naphthalenes.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene has a wide range of applications in scientific research.
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Chemistry
- Used as a building block for the synthesis of more complex fluorinated compounds.
- Employed in the study of reaction mechanisms involving fluorinated intermediates .
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Biology
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
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Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Used in the development of fluorinated pharmaceuticals with improved pharmacokinetic properties .
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Industry
- Utilized in the production of specialty chemicals and materials with enhanced properties.
- Applied in the development of advanced materials for electronics and coatings .
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways.
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Molecular Targets
- The compound can interact with enzymes and receptors, modulating their activity.
- It may bind to DNA or RNA, affecting gene expression and protein synthesis .
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Pathways Involved
- The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
- It may modulate metabolic pathways, affecting the synthesis and degradation of biomolecules .
Comparison with Similar Compounds
1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene can be compared with other fluorinated naphthalene derivatives to highlight its uniqueness.
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Similar Compounds
1-(Difluoromethyl)naphthalene: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene: Positional isomer with similar functional groups but different spatial arrangement, leading to distinct reactivity and applications.
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Uniqueness
- The presence of both difluoromethoxy and difluoromethyl groups in this compound imparts unique chemical stability and biological activity.
- Its specific structural arrangement allows for selective interactions with molecular targets, making it a valuable compound for various applications .
Biological Activity
1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene is a fluorinated aromatic compound characterized by its unique difluoromethoxy and difluoromethyl substituents. This compound has garnered attention in medicinal and organic chemistry due to its enhanced lipophilicity and metabolic stability, which are attributed to the presence of fluorine atoms. These properties can significantly influence its biological activity, making it a candidate for various therapeutic applications.
- Molecular Formula : C12H8F4O
- Molecular Weight : 244.18 g/mol
The structural features of this compound allow it to interact effectively with biological macromolecules, enhancing its potential as a drug candidate.
Biological Activity Overview
Fluorinated compounds, including this compound, often exhibit significant biological activities due to their structural properties. These activities include:
- Enzyme Inhibition : Compounds with difluoromethoxy groups have been studied for their potential as inhibitors of various enzymes involved in cancer and inflammatory pathways. The unique electronic properties imparted by the fluorine atoms can enhance binding affinity to these biological targets.
- Anti-Cancer Properties : Initial studies indicate that this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in preclinical models .
The mechanism of action for this compound involves its interaction with specific biological targets. Interaction studies typically utilize techniques such as:
- Molecular Docking : This computational method predicts how the compound binds to its target proteins, providing insights into binding affinities and potential inhibitory effects.
- Surface Plasmon Resonance (SPR) : This technique measures the binding kinetics between the compound and biomolecules, allowing for the determination of affinity constants.
- Fluorescence Spectroscopy : Used to study conformational changes in biomolecules upon binding with the compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other fluorinated naphthalene derivatives is essential:
Compound Name | Molecular Formula | Unique Features |
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1-(Difluoromethoxy)naphthalene | C11H8F2O | Lacks a difluoromethyl group; used in similar applications. |
1-(Trifluoromethoxy)-naphthalene | C11H8F3O | Contains a trifluoromethoxy group; different electronic properties. |
1-(Difluoroethyl)naphthalene | C12H10F2 | Contains a difluoroethyl group; potential as a bioisostere. |
The dual fluorinated substituents in this compound enhance its lipophilicity and potential bioactivity compared to other similar compounds.
Case Studies and Research Findings
Research studies have highlighted the biological activity of related compounds in various contexts:
- Tumor Growth Inhibition : In a study involving mouse models, compounds similar to this compound demonstrated significant inhibition of tumor growth. For example, one study reported a reduction in tumor size by approximately 42% when treated with related fluorinated naphthalene derivatives .
- Kinase Inhibition : Several studies have evaluated the kinase inhibitory activity of fluorinated compounds, revealing that modifications in the structure can lead to varying degrees of potency against specific kinases involved in cancer progression .
Properties
Molecular Formula |
C12H8F4O |
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Molecular Weight |
244.18 g/mol |
IUPAC Name |
1-(difluoromethoxy)-8-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)17-12(15)16/h1-6,11-12H |
InChI Key |
ZIISGNYBAHESRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)OC(F)F |
Origin of Product |
United States |
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